Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate
Description
Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate is a quinazoline-derived ester compound characterized by a hydroxy-substituted quinazoline core linked to a methyl butanoate moiety. The methyl ester group contributes to metabolic stability and lipophilicity, influencing bioavailability.
Properties
IUPAC Name |
methyl 4-(4-oxo-3H-quinazolin-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-12(16)8-4-7-11-14-10-6-3-2-5-9(10)13(17)15-11/h2-3,5-6H,4,7-8H2,1H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKZZJCXISGYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazolinone Core Formation
The quinazolin-4-one ring is typically synthesized via cyclization of anthranilic acid derivatives. For example, anthranilic acid reacts with formamide or urea under reflux to yield 4-hydroxyquinazolin-2(1H)-one. Substitution at the 2-position can be achieved through nucleophilic displacement or alkylation.
Example Protocol
- Cyclization : Anthranilic acid (1.0 equiv) is heated with formamide (3.0 equiv) at 150°C for 6 hours, yielding 4-hydroxyquinazolin-2(1H)-one.
- Alkylation : The 2-thiol derivative is generated by treating the quinazolinone with phosphorus pentasulfide, followed by reaction with methyl 4-bromobutyrate in the presence of triethylamine.
Esterification Strategies
Direct esterification of the 2-mercaptoquinazolin-4-one with methyl 4-bromobutyrate under alkaline conditions (e.g., K₂CO₃/DMF) introduces the butanoate group. This method mirrors the synthesis of ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, where ethyl chloroacetate was used.
Modern Catalytic Methods
Aluminum-Based Catalysis
Organic aluminum catalysts, such as aluminum oxalate, enable efficient esterification under mild conditions (0–20°C, 0.5–2 hours). Applying this to this compound synthesis could involve:
Transition Metal Catalysis
Copper-zinc-alumina (CuO/ZnO/Al₂O₃) catalysts facilitate alcohol-to-ester conversions at elevated temperatures (260–285°C). While traditionally used for butyl butyrate synthesis, adapting this for quinazolinone esters would require optimizing solvent systems (e.g., toluene as a water-carrying agent).
Enzymatic and Green Chemistry Approaches
Lipase-Mediated Esterification
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze ester bonds under solvent-free conditions. For instance, 4-hydroxyquinazolin-2-carboxylic acid and methyl 4-hydroxybutanoate could undergo enzymatic coupling at 40°C, though yield data remain speculative without direct studies.
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation (100–150°C, 300 W) enhances the cyclization and esterification steps. A hypothetical protocol:
- Microwave anthranilic acid and methyl 4-bromobutyrate in DMF with K₂CO₃ (10 minutes).
- Purify via column chromatography (hexane/ethyl acetate).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Catalyst | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Alkylation | K₂CO₃, DMF, 80°C, 12h | None | 45–55 | Simple setup | Low yield, long duration |
| Aluminum Catalysis | 0–20°C, 1h, solvent-free | Aluminum citrate | >90* | High atom economy | Requires catalyst recovery |
| Microwave | 150°C, 300 W, 10min | None | 70* | Rapid synthesis | Specialized equipment needed |
| Enzymatic | 40°C, solvent-free, 24h | Lipase B | 60* | Eco-friendly | High enzyme cost |
*Theoretical yields based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 4-(4-oxoquinazolin-2-yl)butanoate.
Reduction: 4-(4-hydroxyquinazolin-2-yl)butanol.
Substitution: 4-(4-alkoxyquinazolin-2-yl)butanoate or 4-(4-acetoxyquinazolin-2-yl)butanoate.
Scientific Research Applications
Synthesis Overview
- Starting Materials : Typically involves quinazoline derivatives and various alkylating agents.
- Reactions : Common reactions include alkylation, acylation, and cyclization to form the desired compound.
Biological Applications
The biological activity of methyl 4-(4-hydroxyquinazolin-2-yl)butanoate has been a focal point in research, particularly regarding its potential therapeutic effects.
Antimicrobial Properties
Quinazoline derivatives have been studied for their antimicrobial activities. This compound may exhibit significant antibacterial effects against various pathogens due to its structural characteristics that allow it to interact with bacterial enzymes.
Anticancer Activity
Research indicates that compounds with a quinazoline scaffold can inhibit cancer cell proliferation. This compound may target specific pathways involved in cancer growth:
- Mechanism of Action : It may inhibit kinases involved in cell signaling pathways, leading to apoptosis in cancer cells.
- Case Studies : Some derivatives have shown selective toxicity towards resistant cancer cells compared to standard treatments like doxorubicin .
Anti-inflammatory Effects
Quinazoline derivatives are also explored for their anti-inflammatory properties. This compound could potentially reduce inflammation by modulating immune responses or inhibiting pro-inflammatory cytokines.
Medicinal Chemistry Applications
The compound is being investigated for its potential as a therapeutic agent in various diseases:
- Cystic Fibrosis : Similar compounds have been developed for treating cystic fibrosis by targeting the CFTR protein .
- HIV Treatment : Quinazoline derivatives have shown promise in antiviral applications, particularly in inhibiting viral replication mechanisms .
Industrial Applications
In the industrial sector, this compound serves as a precursor for synthesizing new materials and pharmaceuticals:
- Material Science : Used in developing novel polymers and coatings with enhanced properties.
- Pharmaceutical Development : Acts as a building block for synthesizing more complex therapeutic agents.
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Antimicrobial | Potential antibacterial effects against various pathogens | Studies on bacterial enzyme inhibition |
| Anticancer | Inhibition of cancer cell proliferation through kinase inhibition | Selective toxicity in resistant cancer cells |
| Anti-inflammatory | Modulation of immune responses to reduce inflammation | Research on cytokine inhibition |
| Medicinal Chemistry | Development of therapeutic agents for diseases like cystic fibrosis and HIV | Similar quinazoline compounds |
| Industrial Chemistry | Precursor for new materials and pharmaceuticals | Novel polymer development |
Mechanism of Action
The mechanism of action of Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyquinazoline moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features can be compared to analogs in the provided evidence, focusing on ester groups, heterocyclic substituents, and pharmacological implications. Below is a detailed analysis:
Ester Group Variations
- Methyl vs. Ethyl Esters: Methyl esters generally exhibit higher metabolic stability compared to ethyl esters due to reduced steric hindrance and faster enzymatic hydrolysis rates.
- Biological Implications: Ethyl esters in (e.g., I-6230, I-6373) are modified with pyridazine or isoxazole substituents, which enhance interactions with hydrophobic enzyme pockets. Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate’s methyl ester likely balances solubility and cell penetration better than ethyl analogs.
Heterocyclic Substituents
- Quinazoline vs. Benzimidazole/Pyridazine/Isoxazole: The hydroxyquinazoline core in the target compound differs from benzimidazole () and pyridazine/isoxazole (). Quinazolines are known for kinase inhibition (e.g., EGFR inhibitors), while benzimidazoles often target proton pumps or microtubules . Pyridazine and isoxazole substituents in may improve solubility but reduce target specificity compared to quinazoline.
- Hydroxy Group Impact: The 4-hydroxy group on quinazoline could enhance binding to kinases or DNA topoisomerases, analogous to hydroxy-substituted flavonoids or camptothecins.
Pharmacological and Physicochemical Properties
A comparative analysis of key properties is summarized below:
Research Findings and Limitations
- Synthetic Feasibility : The synthesis of methyl esters (e.g., target compound) typically requires milder conditions than ethyl analogs, as seen in ’s use of acetic acid catalysis for benzimidazole derivatives .
- Activity Trends : Ethyl esters with pyridazine/isoxazole groups () show moderate to high activity in enzyme assays (IC₅₀ ~10–50 μM), suggesting that the target compound’s methyl ester and hydroxyquinazoline might improve potency .
Biological Activity
Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its quinazoline moiety, which is known for various pharmacological effects. The structure can be represented as follows:
This compound features a butanoate group attached to a hydroxyquinazoline ring, contributing to its diverse biological activities.
Biological Activities
1. Antimicrobial Activity
Quinazoline derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with quinazoline structures exhibit activity against various bacterial strains and fungi. For instance, studies have demonstrated that certain quinazoline derivatives possess effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 10 µg/mL .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.5 |
| Compound B | Escherichia coli | 3.0 |
| Compound C | Candida albicans | 5.0 |
2. Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H460). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study: Anticancer Efficacy
A study investigating the effects of this compound on MCF-7 cells revealed an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control groups . The study also highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role in modulating inflammatory responses .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Induction of Apoptosis : By activating intrinsic apoptotic pathways, the compound promotes programmed cell death in cancer cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways associated with cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via esterification of 4-(4-hydroxyquinazolin-2-yl)butanoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
- Temperature : Maintain 60–70°C to balance reaction rate and side-product formation.
- Solvent : Use anhydrous methanol to drive esterification equilibrium.
- Catalyst : Optimize acid concentration (e.g., 0.1–0.5 M HCl) to enhance yield.
- Purity : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Yields up to 91% are achievable under controlled conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms ester and quinazoline moieties. Key signals include:
- Ester methyl group: δ ~3.6–3.8 ppm (singlet).
- Quinazoline aromatic protons: δ ~7.2–8.5 ppm (multiplet).
- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and hydroxyl O-H (~3200 cm⁻¹).
- Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ matching C₁₃H₁₄N₂O₃ (calc. 254.10 g/mol).
- InChI/SMILES : Use standardized identifiers (e.g., InChIKey=GROIZFGOAFTUNT-UHFFFAOYSA-N) for database cross-referencing .
Q. What in vitro assays are suitable for initial bioactivity screening of this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against tankyrase-2 via fluorescence polarization (IC₅₀ determination; see PDB complex 4I9H for structural insights) .
- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HCT-116) with EC₅₀ values compared to controls.
- Anti-inflammatory Activity : Measure COX-2 inhibition using ELISA kits .
Advanced Research Questions
Q. How can X-ray crystallography resolve the binding mode of this compound with target enzymes?
- Methodological Answer :
- Crystallization : Co-crystallize the compound with tankyrase-2 in 20% PEG 3350, 0.2 M ammonium sulfate (pH 6.5).
- Data Collection : Use synchrotron radiation (1.95 Å resolution) to capture diffraction patterns.
- Analysis : Software like PHENIX refines electron density maps, revealing hydrogen bonds between the quinazoline hydroxyl and enzyme active-site residues (e.g., Gly1182) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities.
- Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays).
- Structural Analog Testing : Compare para-hydroxy vs. oxo-substituted quinazoline derivatives to isolate substituent effects .
Q. How does molecular docking predict interactions between this compound and biological targets?
- Methodological Answer :
- Ligand Preparation : Generate 3D conformers from SMILES using Open Babel.
- Protein Preparation : Retrieve tankyrase-2 structure (PDB: 4I9H), remove water, add hydrogens.
- Docking : Use AutoDock Vina with a grid box centered on the NAD⁺ binding site. Analyze binding poses for hydrogen bonds (e.g., quinazoline-OH with Asp1184) and π-π stacking (quinazoline vs. Tyr1213) .
Q. What role do substituent positions on the quinazoline ring play in modulating bioactivity?
- Methodological Answer :
- Electronic Effects : Para-hydroxy groups enhance hydrogen-bonding capacity (vs. meta or ortho), increasing affinity for polar active sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
